molecular formula C37H46N2O8Si B13403305 5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione

5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione

Cat. No.: B13403305
M. Wt: 674.9 g/mol
InChI Key: DOMAILDWCRIGEQ-JDIHBLRXSA-N
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Description

The compound 5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione is a complex organic molecule with a unique structure. It features multiple functional groups, including methoxyphenyl, tert-butyl(dimethyl)silyl, and hydroxyoxolan, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione involves several steps:

    Formation of the oxolan ring: The oxolan ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the tert-butyl(dimethyl)silyl group: This step involves the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base.

    Attachment of the bis(4-methoxyphenyl)-phenylmethoxy group: This step is achieved through a nucleophilic substitution reaction.

    Formation of the pyrimidine ring: The final step involves the cyclization of the pyrimidine ring using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch processing: Each step of the synthesis is carried out in separate reactors, and the intermediate products are purified before proceeding to the next step.

    Continuous flow processing: The entire synthesis is carried out in a continuous flow reactor, allowing for better control over reaction conditions and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: Used in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione: is compared with other similar compounds, such as:

Uniqueness

The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties.

Properties

Molecular Formula

C37H46N2O8Si

Molecular Weight

674.9 g/mol

IUPAC Name

5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C37H46N2O8Si/c1-36(2,3)48(7,8)47-33-30(46-32(31(33)40)29-22-39(4)35(42)38-34(29)41)23-45-37(24-12-10-9-11-13-24,25-14-18-27(43-5)19-15-25)26-16-20-28(44-6)21-17-26/h9-22,30-33,40H,23H2,1-8H3,(H,38,41,42)/t30-,31+,32+,33-/m1/s1

InChI Key

DOMAILDWCRIGEQ-JDIHBLRXSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1O)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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